(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a dimethylfuran group. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that there is considerable delocalization of π-electron density within the triazole ring . This could potentially influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Organic Synthesis and Catalysis
Catalytic Efficiency : A study detailed the preparation and application of a new ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition with low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, demonstrating outstanding catalytic efficiency for CuAAC (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Medicinal Chemistry
Antibacterial and Antifungal Properties : Novel synthetic methods were employed to create 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles, which exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, along with excellent anticonvulsant activity, highlighting their potential in developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Materials Science
Synthesis and Characterization : The synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives were reported, showcasing methods to create compounds with potential applications in materials science, supported by FT-IR, NMR spectroscopic techniques, and X-ray crystallography (Abosadiya, Anouar, Abusaadiya, Hasbullah, & Yamin, 2018).
Pharmacology
Pharmacological Evaluation : A series of nitrogen and sulfur-containing heterocyclic compounds were synthesized and screened for their antibacterial and antifungal activities, demonstrating the potential of these compounds in pharmacological applications (Mistry & Desai, 2006).
Mechanism of Action
Target of Action
The compound, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a crucial role in cellular response to oxygen levels and is often implicated in various diseases, including anemia and cancer .
Mode of Action
The compound interacts with the VHL protein, inhibiting its function . This inhibition can lead to a variety of effects, depending on the specific disease context. For example, in the case of anemia or ischemia, the inhibition of VHL can lead to increased production of erythropoietin, a hormone that stimulates the production of red blood cells .
Biochemical Pathways
The compound’s action primarily affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL promotes the degradation of HIF. When vhl is inhibited by the compound, hif is stabilized and can induce the expression of various genes, including those involved in erythropoiesis and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action can vary. In the context of anemia, the stabilization of HIF can lead to increased erythropoiesis, potentially alleviating symptoms of anemia . In the context of cancer, the compound’s action could potentially disrupt tumor growth and angiogenesis .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9-5-13(10(2)21-9)15(20)18-6-12(7-18)19-8-14(16-17-19)11-3-4-11/h5,8,11-12H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAOQARDRBCCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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